N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride
Overview
Description
BRACO 19 trihydrochloride is a potent telomerase inhibitor known for its ability to stabilize G-quadruplex structures in telomeric DNA.
Mechanism of Action
Target of Action
The primary target of BRACO 19 trihydrochloride is telomerase , an enzyme complex that plays a crucial role in maintaining the integrity of human telomeric DNA . It also targets telomeres , the protective ends of chromosomes .
Mode of Action
BRACO 19 trihydrochloride acts as a G-quadruplex (GQ) binding ligand . It stabilizes the formation of G-quadruplexes at the 3’ overhang of telomeric DNA . This action prevents telomerase from capping and catalyzing the synthesis of telomeric DNA .
Biochemical Pathways
The stabilization of G-quadruplexes by BRACO 19 trihydrochloride leads to the inhibition of telomerase function . This results in the progressive attrition of telomere length, a phenomenon observed in most normal somatic cells . The compound’s action on telomerase and telomeres interferes with the normal functioning of these structures, leading to DNA damage and cell-cycle arrest .
Result of Action
The action of BRACO 19 trihydrochloride leads to a decrease in the expression of human telomerase reverse transcriptase (hTERT), a key component of the telomerase complex . This decrease is observed both in vitro and in vivo . The compound’s action can induce cellular senescence and complete cessation of growth . In vivo, BRACO 19 trihydrochloride has been shown to be highly active against early-stage tumors .
Biochemical Analysis
Biochemical Properties
BRACO 19 trihydrochloride interacts with the enzyme telomerase, specifically inhibiting its reverse transcriptase component, hTERT . This interaction disrupts the enzyme’s function, leading to cellular senescence and inhibition of cancer cell growth .
Cellular Effects
BRACO 19 trihydrochloride has significant effects on cellular processes. It inhibits the growth of uterine cancer cells in vitro by inducing cellular senescence . This is likely due to its inhibition of hTERT, which is crucial for the immortalization of cancer cells .
Molecular Mechanism
The molecular mechanism of BRACO 19 trihydrochloride involves its binding to the telomerase enzyme, specifically inhibiting the hTERT component . This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to cellular senescence .
Temporal Effects in Laboratory Settings
In laboratory settings, BRACO 19 trihydrochloride has been shown to induce cellular senescence and inhibit the growth of uterine cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
BRACO 19 trihydrochloride is synthesized through a multi-step process involving the reaction of acridine derivatives with various substituents. The key steps include:
Formation of Acridine Core: The synthesis begins with the formation of the acridine core structure through cyclization reactions.
Substitution Reactions: Various substituents are introduced to the acridine core through substitution reactions, typically involving amines and halides.
Formation of Trihydrochloride Salt: The final step involves the conversion of the compound into its trihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of BRACO 19 trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to form the acridine core and introduce substituents.
Purification: The compound is purified through crystallization and filtration techniques to achieve high purity.
Conversion to Trihydrochloride Salt: The purified compound is then converted to its trihydrochloride salt form and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
BRACO 19 trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert BRACO 19 trihydrochloride into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific substituents on the acridine core with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions typically involve halides and amines under controlled temperature and pressure conditions.
Major Products Formed
Scientific Research Applications
BRACO 19 trihydrochloride has a wide range of scientific research applications, including:
Cancer Therapy: The compound is extensively studied for its potential to inhibit telomerase activity in cancer cells, leading to cellular senescence and apoptosis.
Antiviral Research: BRACO 19 trihydrochloride has shown potential as an inhibitor of viral replication, particularly in human adenovirus (HAdV) research.
Biological Studies: The compound is used in studies investigating the role of telomerase and G-quadruplex structures in cellular processes.
Chemical Biology: Researchers use BRACO 19 trihydrochloride to study the interactions between small molecules and DNA structures.
Comparison with Similar Compounds
BRACO 19 trihydrochloride is unique among telomerase inhibitors due to its high potency and specificity for G-quadruplex structures. Similar compounds include:
Telomerase-IN-2: Another potent telomerase inhibitor with a different mechanism of action.
MST-312: A derivative of green tea epigallocatechin gallate (EGCG) with telomerase inhibitory activity.
BIBR 1532: A specific and non-competitive telomerase inhibitor.
BRACO 19 trihydrochloride stands out due to its ability to induce rapid senescence and selective cell death in cancer cells, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAPNWJRLLDPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46Cl3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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